L-Phenylalanine-d7
Overview
Description
(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid is a deuterated analog of phenylalanine, an essential amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the phenyl and propanoic acid groups. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid typically involves the following steps:
Deuteration of Benzene: The phenyl group is deuterated using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to produce pentadeuteriobenzene.
Formation of Deuterated Phenylalanine: The pentadeuteriobenzene is then subjected to a series of reactions, including nitration, reduction, and amination, to introduce the amino and carboxyl groups, resulting in the formation of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas and efficient catalysts to ensure complete deuteration of benzene.
Automated Synthesis: Employing automated synthesis machines to carry out the subsequent reactions with high precision and yield.
Purification: Using chromatography techniques to purify the final product and ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxyl group to an alcohol.
Substitution: The amino group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of deuterated carboxylic acids.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to understand the role of phenylalanine in various biological processes.
Medicine: Investigated for its potential in developing deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of stable isotope-labeled compounds for analytical purposes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid involves its interaction with enzymes and receptors that recognize phenylalanine. The presence of deuterium atoms can alter the binding affinity and metabolic stability of the compound, leading to changes in its biological activity. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for phenylalanine uptake.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The non-deuterated analog of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid.
Deuterated Phenylalanine: Compounds with partial deuteration in the phenyl or propanoic acid groups.
Uniqueness
(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid is unique due to its complete deuteration, which provides distinct advantages in research applications, such as enhanced stability and altered metabolic pathways. This makes it a valuable tool for studying the effects of isotopic substitution on biological systems.
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-RKWKZIRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@H](C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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